molecular formula C22H21BO3 B14115662 4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14115662
M. Wt: 344.2 g/mol
InChI Key: GULWTBMZIKEKJL-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane is a pinacol boronic ester featuring a fused naphthobenzofuran substituent. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity imparted by the pinacol ester group. The naphtho[2,3-b]benzofuran moiety introduces steric bulk and extended π-conjugation, which can influence electronic properties and reactivity .

Properties

Molecular Formula

C22H21BO3

Molecular Weight

344.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-naphtho[2,3-b][1]benzofuran-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C22H21BO3/c1-21(2)22(3,4)26-23(25-21)16-9-10-19-18(13-16)17-11-14-7-5-6-8-15(14)12-20(17)24-19/h5-13H,1-4H3

InChI Key

GULWTBMZIKEKJL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=CC5=CC=CC=C5C=C43

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : A combination of tris(dibenzylideneacetone)dipalladium [Pd₂(dba)₃] and tricyclohexylphosphine (PCy₃) serves as the catalytic system, enhancing oxidative addition and transmetallation kinetics.
  • Solvent and Temperature : The reaction proceeds in anhydrous 1,4-dioxane under reflux (≈100°C), ensuring optimal catalyst activity and solubility of intermediates.
  • Stoichiometry : A 1:2 molar ratio of 1 to bis(pinacolato)diboron (B₂Pin₂) ensures complete conversion, with potassium acetate (KOAc) acting as a mild base to scavenge HCl byproducts.

The reaction mixture is stirred under nitrogen for 24 hours, after which workup involves dilution with dichloromethane, filtration through silica gel, and crystallization from diethyl ether-pentane to isolate the product as a yellow-to-white solid.

Mechanistic Insights into the Borylation Process

The Miyaura borylation proceeds through a well-established catalytic cycle:

  • Oxidative Addition : Pd⁰ inserts into the C–Cl bond of 1 , forming a Pd(II) intermediate.
  • Transmetallation : B₂Pin₂ coordinates to Pd(II), transferring a boron moiety to the aromatic ring.
  • Reductive Elimination : The Pd catalyst regenerates, releasing the boronate ester product.

The use of PCy₃ as a ligand accelerates transmetallation by stabilizing the Pd center, while KOAc prevents catalyst poisoning by neutralizing HCl.

Purification and Characterization

Isolation Techniques

Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane eluent) to remove unreacted starting materials and Pd residues. Subsequent crystallization from diethyl ether-pentane yields analytically pure material.

Applications in Organic Synthesis

This boronate ester serves as a versatile building block in cross-coupling reactions. For example, it participates in Suzuki-Miyaura couplings to construct carbazole derivatives, as demonstrated in the synthesis of 5H-naphtho[2',3':4,5]furo[3,2-c]carbazole (NBFC). Such compounds are pivotal in developing organic light-emitting diodes (OLEDs) due to their rigid, conjugated structures.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fused Aromatic Systems

(a) 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Compound 2j)
  • Structure : Benzofuran substituent instead of naphthobenzofuran.
  • Synthesis : Prepared using 5% Rh/C in hexane with 85% yield .
  • Applications : Intermediate in synthesizing conjugated systems for optoelectronic materials.
(b) 4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane
  • Structure : Naphtho[1,2-b]benzofuran isomer, differing in the fusion position of the aromatic rings.
  • Synthesis : Listed in OLED intermediate catalogs (CAS: 2007912-83-4) with 95% purity .
  • Key Difference : The isomerism affects electronic properties; the [2,3-b] fusion in the target compound may provide distinct conjugation pathways compared to [1,2-b] isomers.
(c) 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin)
  • Structure : Anthracene substituent instead of naphthobenzofuran.
  • Reactivity : Anthracene’s planar structure enhances π-stacking but may reduce solubility. AnthBpin is used in synthesizing polyaromatic systems .

Boronic Esters with Heteroaromatic Substituents

(a) 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Compound 2h)
  • Synthesis: 89% yield using Rh/C in ethanol .
  • Reactivity : The furan group is less electron-withdrawing than benzofuran or naphthobenzofuran, leading to faster transmetallation in couplings but lower thermal stability.
(b) 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
  • Structure : Thiophene substituent with a methyl group.
  • Applications : Used in polymer electronics; sulfur’s electron-rich nature alters reactivity compared to oxygen-containing analogues .

Bulky Arylboronic Esters for Stabilized Intermediates

(a) 2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin)
  • Structure : Mesityl group provides steric protection.
  • Stability : Resists protodeboronation due to hindered access to the boron center .
  • Comparison : The naphthobenzofuran group in the target compound may offer similar steric protection while enabling extended conjugation.
(b) 2-(2-Phenylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Synthesis : Produced via cobalt-catalyzed borylation, yielding an 80:20 mixture of benzylic:aromatic boronate esters .
  • Reactivity : The alkyl-aryl hybrid structure shows divergent reactivity, highlighting how substituent identity dictates regioselectivity.

Comparative Data Table

Compound Name Substituent Type Yield (%) Key Reactivity Features Applications Reference
Target Compound Naphtho[2,3-b]benzofuran N/A High steric bulk, extended conjugation OLED intermediates, cross-coupling
2-(Benzofuran-2-yl)-dioxaborolane (2j) Benzofuran 85 Moderate steric hindrance Conjugated polymers
2-(Furan-2-yl)-dioxaborolane (2h) Furan 89 Low steric hindrance, fast reactivity Small-molecule synthesis
AnthBpin Anthracene N/A Planar π-system, prone to aggregation Polyaromatic systems
MesBpin Mesityl N/A High stability, steric protection Stabilized intermediates

Key Research Findings

Steric Effects : Bulky substituents like naphthobenzofuran or mesityl groups reduce side reactions (e.g., protodeboronation) but may slow coupling kinetics .

Electronic Tuning : Heteroaromatic substituents (e.g., thiophene, benzofuran) modulate electron density at boron, affecting transmetallation rates in Suzuki reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane is C22H21BO3C_{22}H_{21}BO_3 with a molecular weight of 344.21 g/mol. The compound features a dioxaborolane ring fused to a naphtho[2,3-b]benzofuran moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of naphtho[2,3-b]benzofuran derivatives with boron reagents under controlled conditions. Recent studies have highlighted methods that utilize visible light to facilitate cycloaddition reactions, producing high yields of the desired product while maintaining regioselectivity .

Antimicrobial Activity

Research indicates that compounds containing the naphtho[2,3-b]furan structure exhibit significant antimicrobial properties . For instance:

  • A study reported that derivatives of naphtho[2,3-b]furan demonstrated potent activity against various strains of bacteria and fungi .
  • The synthesized compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger, revealing promising results with minimum inhibitory concentrations (MICs) in the range of 31–250 µg/mL .

Anticancer Properties

The dioxaborolane derivatives have been investigated for their anticancer potential :

  • In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. The cytotoxic effects were notably enhanced in compounds with electron-withdrawing groups attached to the naphtho structure .
  • A comparative molecular field analysis (CoMFA) study indicated a strong correlation between the structural modifications in these compounds and their anticancer activity (r² = 0.99) .

The proposed mechanisms underlying the biological activities of 4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) generation : The generation of ROS can lead to oxidative stress in microbial cells and cancer cells alike, contributing to their cytotoxic effects .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antibacterial Efficacy : A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the naphtho structure significantly influenced antibacterial potency .
    Compound IDBacterial StrainMIC (µg/mL)Activity Level
    1Bacillus subtilis62.5Highly Active
    7E. coli125Moderately Active
    12A. niger31Highly Active
  • Cytotoxicity Studies : In vitro assays showed that certain derivatives led to significant apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating a potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,4,5,5-tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple naphtho[2,3-b]benzofuran precursors with pinacol boronic esters. Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^{1}\text{H}/13C^{13}\text{C} NMR spectral alignment with reference data .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} NMR (400 MHz, CDCl₃) should show distinct aromatic protons (δ 7.2–8.5 ppm) and dioxaborolane methyl groups (δ 1.3 ppm). 11B^{11}\text{B} NMR can confirm boron coordination (δ ~30 ppm).
  • X-ray Crystallography : Single-crystal analysis resolves the planar naphthobenzofuran moiety and tetrahedral boron geometry. Data should match CCDC entries (e.g., 1828960 in for analogous structures) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 370.2 for [M+H]⁺) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Degradation risks include hydrolysis of the borolane ring; periodic 1H^{1}\text{H} NMR checks (e.g., monitoring methyl group integrity at δ 1.3 ppm) are recommended. Avoid exposure to moisture or protic solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this borolane compound?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent polarity, temperature). For example, a 2³ factorial design (Pd catalyst: 1–5 mol%, solvent: THF vs. DMF, temp: 80–120°C) can identify optimal yields .
  • Computational Screening : Apply density functional theory (DFT) to predict reactivity of substituents on the naphthobenzofuran core. Tools like Gaussian or COMSOL Multiphysics simulate transition states and regioselectivity .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodology :

  • Dynamic Effects Analysis : For NMR/X-ray mismatches (e.g., rotational barriers in the dioxaborolane ring), variable-temperature NMR (VT-NMR) can detect conformational exchange. Compare with solid-state 13C^{13}\text{C} CP/MAS NMR to distinguish dynamic vs. static disorder .
  • Crystallographic Refinement : Re-refine X-ray data with SHELXL, incorporating disorder models. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯π contacts) .

Q. What strategies are effective for designing novel derivatives with enhanced photophysical properties?

  • Methodology :

  • Structure-Property Relationships : Introduce electron-withdrawing groups (e.g., –CN, –CF₃) at the benzofuran 2-position to redshift fluorescence. Characterize via UV-Vis (λₐᵦₛ 350–450 nm) and fluorescence quantum yield measurements (integrating sphere method) .
  • AI-Driven Synthesis : Train machine learning models on existing borolane datasets (e.g., reaction yields, substituent effects) to predict viable synthetic pathways. Platforms like ICReDD integrate quantum mechanics and experimental feedback loops for rapid optimization .

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